An In-depth Technical Guide to the Spectral Properties of C.I. Acid Green 27
An In-depth Technical Guide to the Spectral Properties of C.I. Acid Green 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known spectral properties of C.I. Acid Green 27 (C.I. 61580; CAS 6408-57-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and outlines the standard experimental protocols for the determination of key spectral characteristics that are not yet defined.
Chemical Identity and Physical Properties
C.I. Acid Green 27 is an anthraquinone-based anionic dye. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CI Name | Acid Green 27 | [1] |
| CI Number | 61580 | [1] |
| CAS Number | 6408-57-7 | [1] |
| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | [1] |
| Molecular Weight | 706.74 g/mol | [1] |
| Appearance | Dark green to black powder/crystal | |
| Solubility | Soluble in water |
Absorption Spectral Properties
The absorption of light by C.I. Acid Green 27 is a key characteristic for its application as a colorant and functional dye. The available data on its absorption spectrum are presented below.
| Parameter | Wavelength (nm) | Solvent |
| Absorbance Peak | 202 | Not Specified |
| Maximum Absorption Wavelength (λmax) | 644 | Water (H₂O) |
Fluorescence Spectral Properties
While it is known that some anthraquinone dyes exhibit fluorescence, specific data regarding the fluorescence emission spectrum and quantum yield of C.I. Acid Green 27 are not available in the current literature. General characteristics of fluorescent anthraquinone dyes suggest that they can have low quantum yields. The experimental protocols for determining these properties are detailed in Section 4.2.
| Parameter | Value |
| Emission Wavelength (λem) | Not available |
| Quantum Yield (Φ) | Not available |
| Stokes Shift (λem - λabs) | Not available |
Experimental Protocols for Spectral Characterization
The following sections describe standard methodologies for determining the key spectral properties of a dye such as C.I. Acid Green 27.
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
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Preparation of Standard Solutions: A series of solutions of C.I. Acid Green 27 of known concentrations are prepared in a suitable solvent (e.g., deionized water).
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UV-Vis Spectrophotometry: The absorbance of each solution is measured at the maximum absorption wavelength (λmax = 644 nm) using a calibrated UV-Vis spectrophotometer. A cuvette with a known path length (typically 1 cm) is used.
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Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.
Fluorescence spectroscopy is used to determine the emission properties of a compound. The quantum yield is a measure of the efficiency of the fluorescence process.
Methodology:
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Sample Preparation: A dilute solution of C.I. Acid Green 27 is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
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Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (644 nm) or another suitable wavelength, and the emission is scanned over a range of longer wavelengths.
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Quantum Yield Determination (Relative Method): The quantum yield of C.I. Acid Green 27 can be determined relative to a well-characterized standard with a known quantum yield in the same spectral region. The following equation is used: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
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Φ is the quantum yield
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I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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n is the refractive index of the solvent The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectral characterization of a dye like C.I. Acid Green 27.
